Linperlisib, also known as YY-20394, is an oral selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It has been primarily developed for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. The compound has shown promising efficacy in clinical trials, leading to its conditional approval in China in 2022 for use in patients who have received multiple prior therapies. Linperlisib's mechanism of action involves the inhibition of the PI3Kδ pathway, which plays a crucial role in cell proliferation and survival in various cancers .
Linperlisib is classified as a small-molecule drug targeting the PI3K family, specifically the delta isoform. This classification places it within a broader category of targeted therapies aimed at modulating signaling pathways involved in cancer progression. The drug was developed through a combination of computational drug design and empirical testing, focusing on optimizing its selectivity and potency against PI3Kδ .
The synthesis of linperlisib involves several steps that optimize its chemical structure for enhanced activity and selectivity. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process is designed to ensure high yield and reproducibility while maintaining the compound’s integrity for biological testing. The use of high-throughput screening methods during development allows for rapid assessment of various analogs, leading to the selection of linperlisib as a lead candidate .
Linperlisib has a well-defined molecular structure that contributes to its function as a selective inhibitor. Its chemical formula is C₁₉H₁₉N₃O₂S, with a molecular weight of approximately 351.44 g/mol.
Linperlisib primarily undergoes metabolic transformations after administration. Key reactions include:
These metabolic pathways are critical for determining the pharmacokinetics and potential drug interactions associated with linperlisib. Understanding these reactions helps optimize dosing regimens and minimize adverse effects .
Linperlisib exerts its therapeutic effects by selectively inhibiting PI3Kδ, which is integral to the signaling pathways that regulate cell growth and survival in lymphocytes. By blocking this pathway:
Clinical studies have demonstrated that linperlisib achieves an objective response rate of approximately 79.8% in patients with relapsed follicular lymphoma, underscoring its effectiveness in targeting this pathway .
Relevant analyses include thermal stability assessments and solubility studies that inform formulation development for oral administration .
Linperlisib is primarily utilized in clinical settings for treating relapsed or refractory follicular lymphoma. Its role as a targeted therapy represents a significant advancement in cancer treatment strategies, particularly for patients who have exhausted other treatment options.
Additionally, ongoing research explores its potential applications in other malignancies where PI3Kδ plays a critical role, including chronic lymphocytic leukemia and various solid tumors .
The successful integration of linperlisib into therapeutic regimens highlights the importance of targeted therapies in modern oncology, providing hope for improved outcomes in challenging cases.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2